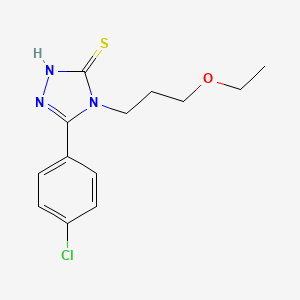
5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions:
Thiol Group Introduction: The thiol group can be introduced via thiolation reactions using reagents such as thiourea or other sulfur-containing compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Reduced Derivatives: Formed through reduction reactions.
Functionalized Triazoles: Formed through substitution reactions.
科学研究应用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antibiotics.
Antifungal Agents: Commonly used in the treatment of fungal infections.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Dyes and Pigments: Used in the production of dyes and pigments for various applications.
作用机制
The mechanism of action of “5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Uniqueness
“5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol” is unique due to its specific functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. The presence of the 4-chlorophenyl and 3-ethoxypropyl groups may enhance its potency, selectivity, and solubility.
生物活性
5-(4-chlorophenyl)-4-(3-ethoxypropyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16ClN3OS
- Molecular Weight : 297.8 g/mol
This compound belongs to the triazole class of compounds, which are known for their stability and ability to interact with various biological targets.
Triazole derivatives have been shown to exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of key enzymes involved in cell proliferation and survival.
- Antimicrobial Activity : Triazoles are known to disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase.
- Anticancer Properties : Compounds like this compound have demonstrated cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against melanoma cell lines and other cancer types such as triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) .
- Selectivity Towards Cancer Cells : The compound has shown a higher selectivity for cancer cells compared to normal cells, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also possesses notable antimicrobial properties:
- Fungal Inhibition : It has been reported to inhibit fungal growth effectively, similar to other triazole derivatives .
- Mechanism : The mechanism involves disruption of fungal cell wall synthesis, which is critical for fungal survival.
Research Findings and Case Studies
A series of studies have evaluated the biological activities of this compound:
属性
IUPAC Name |
3-(4-chlorophenyl)-4-(3-ethoxypropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-2-18-9-3-8-17-12(15-16-13(17)19)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGWWSLRHDPSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














